4-Bromo-2-hydroxy-3-methylbenzaldehyde

Catalog No.
S3064926
CAS No.
52045-24-6
M.F
C8H7BrO2
M. Wt
215.046
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-hydroxy-3-methylbenzaldehyde

CAS Number

52045-24-6

Product Name

4-Bromo-2-hydroxy-3-methylbenzaldehyde

IUPAC Name

4-bromo-2-hydroxy-3-methylbenzaldehyde

Molecular Formula

C8H7BrO2

Molecular Weight

215.046

InChI

InChI=1S/C8H7BrO2/c1-5-7(9)3-2-6(4-10)8(5)11/h2-4,11H,1H3

InChI Key

GAWIABCPLBYYMX-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1O)C=O)Br

Solubility

not available
  • Organic Synthesis

    The presence of a reactive aldehyde group (CHO) suggests 4-BH3MBA could be a valuable intermediate in the synthesis of more complex organic molecules. Aldehydes are commonly used as building blocks in organic synthesis due to their high reactivity.

  • Pharmaceutical Research

    The combination of a bromine (Br), hydroxyl (OH), and methyl (CH3) group in close proximity on the aromatic ring could lead to interesting biological properties. This makes 4-BH3MBA a potential candidate for hit identification in drug discovery campaigns. However, further research would be needed to determine its specific activity and potential as a therapeutic agent.

  • Material Science

    Aromatic aldehydes with halogen substituents can be used as precursors in the synthesis of polymers. The specific suitability of 4-BH3MBA for this application would require investigation.

Finding Further Information:

Scientific databases and publications can be searched for recent research on 4-Bromo-2-hydroxy-3-methylbenzaldehyde. Here are some resources you can explore:

  • SciFinder [Chemical Abstracts Service]
  • Google Scholar
  • Web of Science

4-Bromo-2-hydroxy-3-methylbenzaldehyde, with the chemical formula C8H7BrO2 and a molecular weight of 215.04 g/mol, is an aromatic compound characterized by the presence of a bromine atom, a hydroxyl group, and an aldehyde functional group on a methyl-substituted benzene ring. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the reactivity of its aldehyde group and the influence of the bromine and hydroxyl substituents on its biological properties.

The chemical reactivity of 4-Bromo-2-hydroxy-3-methylbenzaldehyde primarily stems from its aldehyde functional group, which can undergo various reactions:

  • Nucleophilic Addition: The aldehyde can react with nucleophiles such as amines to form imines or with alcohols to form hemiacetals.
  • Electrophilic Substitution: The bromine atom can facilitate electrophilic aromatic substitution reactions, allowing further functionalization of the aromatic ring.
  • Oxidation: The hydroxyl group may also participate in oxidation reactions under certain conditions, potentially leading to the formation of quinones or other oxidized derivatives.

These reactions position 4-Bromo-2-hydroxy-3-methylbenzaldehyde as a versatile intermediate in organic synthesis.

Preliminary studies suggest that 4-Bromo-2-hydroxy-3-methylbenzaldehyde may exhibit interesting biological activities due to its structural features. Compounds with similar structures have been investigated for their potential anti-inflammatory, antimicrobial, and anticancer properties. The presence of the bromine atom and hydroxyl group can enhance interactions with biological targets, making this compound a candidate for drug discovery efforts.

Several synthetic routes can be employed to produce 4-Bromo-2-hydroxy-3-methylbenzaldehyde:

  • Bromination of 2-Hydroxy-3-methylbenzaldehyde: Bromination can be performed using bromine or brominating agents in the presence of solvents like acetic acid or dichloromethane.
  • Hydroxylation of 4-Bromo-3-methylbenzaldehyde: Hydroxylation reactions using hydroxylating agents can introduce the hydroxyl group at the desired position on the benzene ring.
  • One-Pot Synthesis: Recent advancements in synthetic methodologies allow for one-pot reactions that combine multiple steps into a single process, improving yield and efficiency .

4-Bromo-2-hydroxy-3-methylbenzaldehyde has several potential applications:

  • Intermediate in Organic Synthesis: It serves as a building block for more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Research Tool: Its unique structure makes it useful in biochemical studies to explore enzyme interactions and metabolic pathways.
  • Polymer Synthesis: Aromatic aldehydes are often utilized in polymer chemistry, where they can act as precursors for polymerization reactions.

Interaction studies involving 4-Bromo-2-hydroxy-3-methylbenzaldehyde focus on its biochemical interactions with proteins and enzymes. For instance, aldehydes are known to form covalent bonds with amino acids in proteins, potentially altering their function. Investigations into how this compound interacts with specific enzymes could reveal insights into its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 4-Bromo-2-hydroxy-3-methylbenzaldehyde. Here are some notable examples:

Compound NameChemical FormulaSimilarity Index
4-Bromo-2-hydroxybenzaldehydeC7H6BrO20.96
4-Bromo-2-hydroxy-6-methylbenzaldehydeC8H7BrO20.96
3-Bromo-2-hydroxy-5-methylbenzaldehydeC8H7BrO20.94
3,5-Dibromo-2-hydroxybenzaldehydeC7H5Br2O20.92
5-Bromo-2-hydroxy-3-methylbenzaldehydeC8H7BrO20.94

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique combination of substituents in 4-Bromo-2-hydroxy-3-methylbenzaldehyde distinguishes it from these related compounds, potentially imparting distinct chemical reactivity and biological activity .

XLogP3

2.6

Dates

Modify: 2024-04-15

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